molecular formula C4H9FN2 B13566052 2-Fluoro-2-methylpropanimidamide

2-Fluoro-2-methylpropanimidamide

Cat. No.: B13566052
M. Wt: 104.13 g/mol
InChI Key: PVZMONQUAVHMFA-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropanimidamide is a fluorinated organic compound with the molecular formula C4H9FN2 It is characterized by the presence of a fluorine atom attached to a carbon atom, which is also bonded to a methyl group and an imidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methylpropanimidamide typically involves the introduction of a fluorine atom into a suitable precursor molecule. One common method is the fluorination of 2-methylpropanimidamide using a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and high efficiency. The use of environmentally benign fluorinating agents is also preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylpropanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines .

Scientific Research Applications

2-Fluoro-2-methylpropanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylpropanimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the modulation of biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-methylpropanamide
  • 2-Fluoro-2-methylpropanenitrile
  • 2-Fluoro-2-methylpropanoic acid

Uniqueness

2-Fluoro-2-methylpropanimidamide is unique due to its imidamide group, which imparts distinct chemical properties compared to other fluorinated compounds. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be suitable .

Properties

Molecular Formula

C4H9FN2

Molecular Weight

104.13 g/mol

IUPAC Name

2-fluoro-2-methylpropanimidamide

InChI

InChI=1S/C4H9FN2/c1-4(2,5)3(6)7/h1-2H3,(H3,6,7)

InChI Key

PVZMONQUAVHMFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=N)N)F

Origin of Product

United States

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